(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide
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Description
(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)acrylamide is a useful research compound. Its molecular formula is C24H16F3N3O3S and its molecular weight is 483.47. The purity is usually 95%.
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Scientific Research Applications
Insecticidal Applications
One study explored the synthesis and characterization of new bioactive sulfonamide thiazole derivatives, including compounds related to the chemical , showing potential as insecticidal agents against the cotton leafworm, Spodoptera littoralis. These compounds were synthesized via a versatile method and their structures were elucidated using various spectral analyses. The toxicological and biochemical parameters of these compounds demonstrated potent toxic effects, highlighting their potential for use in agricultural pest management (Soliman et al., 2020).
Antimicrobial Activity
Research into thiosemicarbazide derivatives has led to the synthesis of various heterocyclic compounds with antimicrobial assessments. While not directly mentioning the exact compound, this study indicates the broader potential of structurally similar compounds in developing new antimicrobial agents, suggesting a pathway for future investigations into the antimicrobial applications of such chemicals (Elmagd et al., 2017).
Vascular Endothelial Growth Factor Receptor-2 Inhibition
Another study identified substituted benzamides as potent and selective inhibitors of vascular endothelial growth factor receptor-2 (VEGFR-2), crucial for angiogenesis. These findings suggest the relevance of the chemical structure in designing selective inhibitors for therapeutic applications, particularly in cancer treatment where VEGFR-2 plays a significant role (Borzilleri et al., 2006).
Catalytic Activity in Olefin Oxidation
Dioxidovanadium(V) complexes containing thiazol-hydrazone NNN-donor ligands have shown catalytic activity in the oxidation of olefins, demonstrating the utility of such compounds in synthetic chemistry and industrial processes. The study highlights the effectiveness of these complexes in olefin oxidation, indicating potential applications in organic synthesis and industrial chemistry (Ghorbanloo et al., 2017).
Properties
IUPAC Name |
(E)-3-(1,3-benzodioxol-5-yl)-N-(pyridin-3-ylmethyl)-N-[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H16F3N3O3S/c25-24(26,27)17-4-1-5-20-22(17)29-23(34-20)30(13-16-3-2-10-28-12-16)21(31)9-7-15-6-8-18-19(11-15)33-14-32-18/h1-12H,13-14H2/b9-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVJEMQDNGWITB-VQHVLOKHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C=CC(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1OC2=C(O1)C=C(C=C2)/C=C/C(=O)N(CC3=CN=CC=C3)C4=NC5=C(C=CC=C5S4)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H16F3N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.